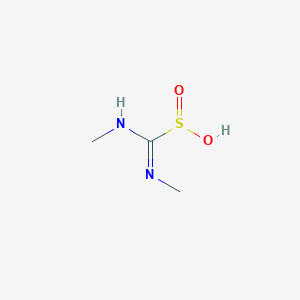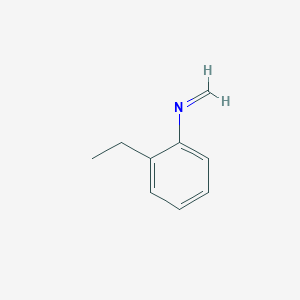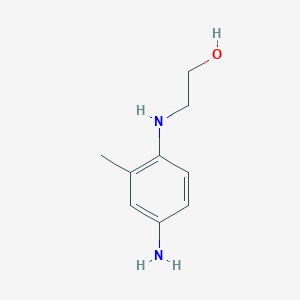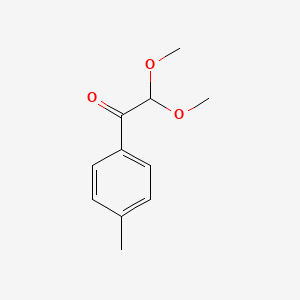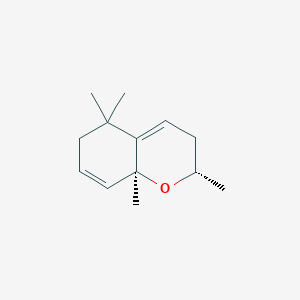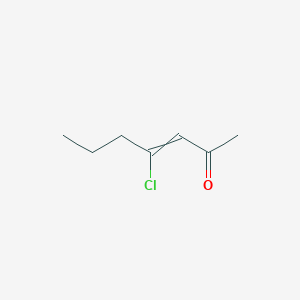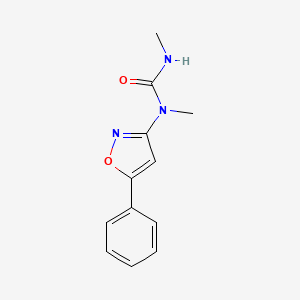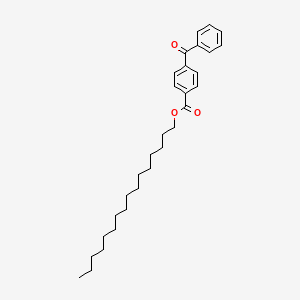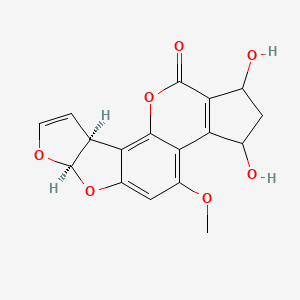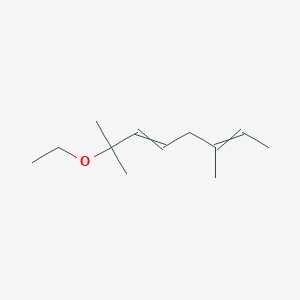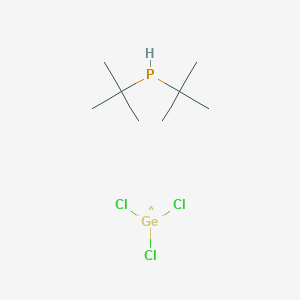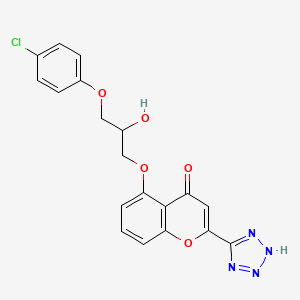
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic molecule that features a combination of several functional groups, including a chlorophenoxy group, a hydroxypropoxy group, a tetrazole ring, and a benzopyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Hydroxypropoxy Group: The chlorophenoxy intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Formation of the Tetrazole Ring: The hydroxypropoxy intermediate is subjected to a cyclization reaction with sodium azide and an appropriate catalyst to form the tetrazole ring.
Formation of the Benzopyranone Structure: The final step involves the cyclization of the tetrazole intermediate with a suitable aldehyde or ketone under acidic conditions to form the benzopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.
Applications De Recherche Scientifique
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Biological Research: Studies are conducted to explore its potential as a bioactive molecule with applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Mécanisme D'action
The exact mechanism of action of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Chlorophenoxy Compounds: These compounds share the chlorophenoxy group and may have similar chemical reactivity.
Benzopyranone Derivatives: These compounds share the benzopyranone structure and may have similar pharmacological properties.
List of Similar Compounds
- 5-(4-Chlorophenyl)-1H-tetrazole
- 4-Chlorophenoxyacetic acid
- 2-Hydroxy-4H-1-benzopyran-4-one
These similar compounds highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
53736-48-4 |
|---|---|
Formule moléculaire |
C19H15ClN4O5 |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
5-[3-(4-chlorophenoxy)-2-hydroxypropoxy]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H15ClN4O5/c20-11-4-6-13(7-5-11)27-9-12(25)10-28-15-2-1-3-16-18(15)14(26)8-17(29-16)19-21-23-24-22-19/h1-8,12,25H,9-10H2,(H,21,22,23,24) |
Clé InChI |
WMMASSSXZPGHJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)Cl)O)C(=O)C=C(O2)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



